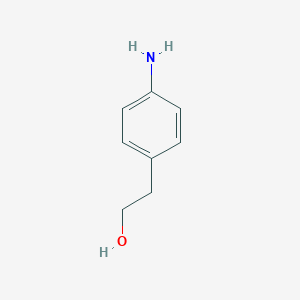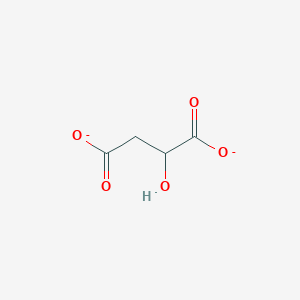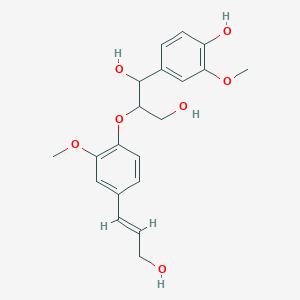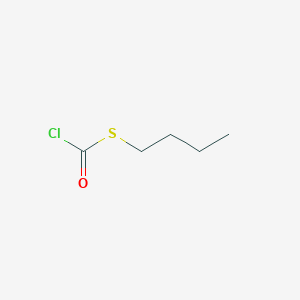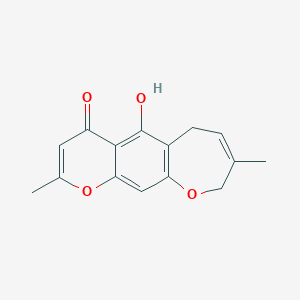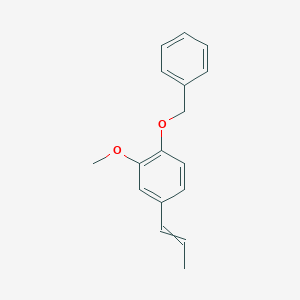
苄基异丁香酚
描述
Isoeugenyl benzyl ether, also known as benzyl isoeugenol, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoeugenyl benzyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenyl benzyl ether is primarily located in the membrane (predicted from logP). Isoeugenyl benzyl ether has a mild, balsam, and carnation taste.
科学研究应用
香料工业
苄基异丁香酚最显著的应用在于香料工业,它以其温暖辛辣的香气而闻名。 它是创造香水、香薰蜡烛和其他芳香产品的关键成分 .
抗菌特性
丁香酚,一种相关的化合物,以其抗菌特性而闻名。 它被发现与各种抗生素具有协同作用,例如万古霉素、青霉素、氨苄青霉素和红霉素 .
抗病毒特性
丁香酚也表现出抗病毒特性,这些特性可能与苄基异丁香酚共享 .
抗真菌特性
丁香酚及其衍生物,包括异丁香酚衍生物,已被发现具有抗真菌特性 . 这表明苄基异丁香酚可能在对抗真菌感染方面也有潜在应用。
抗癌特性
丁香酚已被研究用于其潜在的抗癌特性,包括用于治疗人类肺癌 . 作为一种衍生物,苄基异丁香酚也可能具有这些特性。
抗炎和抗氧化特性
丁香酚以其抗炎和抗氧化特性而闻名 . 这些特性可能与苄基异丁香酚共享,使其在各种医疗和药理应用中变得有用。
作用机制
Benzyl isoeugenol, also known as 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, is a compound with significant presence in the fragrance and flavor industry . This article aims to delve deep into the world of Benzyl Isoeugenol, exploring its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
Benzyl isoeugenol is structurally related to eugenol, a natural compound found in essential oils such as clove oil . Eugenol has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action . Therefore, it can be inferred that Benzyl isoeugenol may have similar targets, primarily interacting with microbial cells and free radicals.
Mode of Action
Eugenol derivatives, including benzyl isoeugenol, have shown promising antibacterial potential . They interact with bacterial cells, disrupting their normal function and leading to their death. As for the antioxidant action, it is likely that Benzyl isoeugenol interacts with free radicals, neutralizing them and preventing oxidative damage.
Biochemical Pathways
Benzyl isoeugenol may affect the biochemical pathways involved in bacterial growth and oxidative stress. An epoxide-diol pathway that transforms the eugenol isomer, isoeugenol, to vanillin via oxidation of the side chains of isoeugenol has been revealed in bacteria . This pathway involves the key enzyme isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin .
Pharmacokinetics
Eugenol is known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Benzyl isoeugenol’s action is its antimicrobial and antioxidant effects. It has the potential to inhibit the growth of bacteria and neutralize free radicals, thereby preventing bacterial infections and oxidative damage .
Action Environment
The action of Benzyl isoeugenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . Moreover, its environmental impact cannot be overlooked. Sustainability is a growing concern, and the environmental impact of chemical compounds like Benzyl Isoeugenol is an important consideration .
生化分析
Biochemical Properties
Benzyl isoeugenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with coniferyl alcohol acetyltransferase (CFAT), an enzyme involved in the biosynthesis of eugenol derivatives . The interaction with CFAT involves the acetylation of coniferyl alcohol, which is a crucial step in the biosynthesis pathway. Additionally, benzyl isoeugenol exhibits antioxidant properties, which allow it to scavenge free radicals and prevent oxidative stress .
Cellular Effects
Benzyl isoeugenol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzyl isoeugenol can modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB activation, benzyl isoeugenol can reduce inflammation and promote cell survival. Furthermore, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes .
Molecular Mechanism
The molecular mechanism of benzyl isoeugenol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzyl isoeugenol can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, benzyl isoeugenol can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl isoeugenol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that benzyl isoeugenol can have sustained effects on cellular function, including prolonged inhibition of NF-κB activation and sustained antioxidant activity . Its stability and efficacy can decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of benzyl isoeugenol vary with different dosages in animal models. At low doses, benzyl isoeugenol has been shown to exhibit anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
Benzyl isoeugenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver . The metabolism of benzyl isoeugenol leads to the production of various metabolites, including benzyl alcohol and isoeugenol . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body .
Transport and Distribution
Within cells and tissues, benzyl isoeugenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, benzyl isoeugenol can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of benzyl isoeugenol is crucial for its activity and function. It has been shown to localize primarily in the cytoplasm and nucleus . The presence of benzyl isoeugenol in the nucleus allows it to interact with transcription factors and influence gene expression . Additionally, its localization in the cytoplasm enables it to interact with various enzymes and signaling molecules, thereby modulating cellular processes .
属性
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


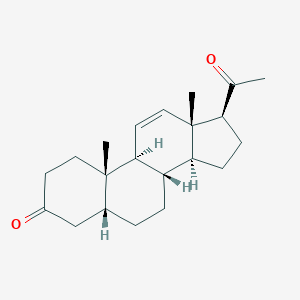

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
